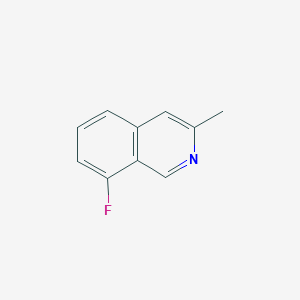

8-Fluoro-3-methylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8FN |

|---|---|

Molekulargewicht |

161.18 g/mol |

IUPAC-Name |

8-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |

InChI-Schlüssel |

QYVVYHIESNJOIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)F |

Herkunft des Produkts |

United States |

Chemical Reactivity and Functionalization of 8 Fluoro 3 Methylisoquinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The fluorine atom at the C-8 position of the isoquinoline (B145761) ring is a key handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack wikipedia.org. In the isoquinoline system, the electronegative nitrogen atom withdraws electron density from the carbocyclic ring, activating it towards SNAr reactions ecorfan.org. This effect, combined with the electron-withdrawing nature of the fluorine atom itself, facilitates the displacement of the fluoride (B91410) ion by various nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex pressbooks.pub. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored pressbooks.pub. The stability of the Meisenheimer complex is a critical factor, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge wikipedia.orgpressbooks.pub. While this two-step mechanism is common, some SNAr reactions may also proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state harvard.edunih.gov.

The activated C-8 position of 8-fluoro-isoquinoline derivatives is susceptible to substitution by a range of heteroatom nucleophiles. This allows for the synthesis of diverse derivatives with altered electronic and steric properties.

Oxygen Nucleophiles: The displacement of fluorine by oxygen-based nucleophiles, such as alkoxides, leads to the formation of ether linkages. For instance, in a related system, 8-fluoro-3,4-dihydroisoquinoline (B12937770) can be converted to its 8-methoxy counterpart, demonstrating the feasibility of this transformation nih.gov. This reaction is typically performed under basic conditions to generate the more nucleophilic alkoxide species.

Sulfur Nucleophiles: Thiolates, as soft and highly polarizable nucleophiles, are effective in SNAr reactions. The reaction of fluorinated isoquinolines with sulfur nucleophiles can produce thioethers. This type of transformation is valuable for introducing sulfur-containing functional groups, which are present in many biologically active molecules acs.org.

Nitrogen Nucleophiles: As detailed in the following section, nitrogen nucleophiles, particularly amines, readily displace the fluorine atom in activated systems like 8-fluoro-isoquinolines. This reactivity is fundamental to the synthesis of various amino-isoquinoline derivatives.

| Nucleophile Type | Reagent Example | Product Functional Group |

| Oxygen | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Nitrogen | Pyrrolidine | Pyrrolidinyl |

The exchange of the fluorine atom for an amino group is a particularly well-documented and useful transformation for 8-fluoro-isoquinoline systems. This reaction provides direct access to 8-aminoisoquinoline derivatives, which are important scaffolds in medicinal chemistry.

In a key example using a closely related substrate, 8-fluoro-3,4-dihydroisoquinoline was shown to react efficiently with cyclic amines. nih.gov The C=N double bond in the dihydroisoquinoline ring activates the fluorine atom towards nucleophilic substitution. Heating 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate with pyrrolidine in a sealed tube resulted in the successful displacement of the fluorine to yield 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline nih.gov. This reaction highlights a straightforward method for C-N bond formation at the C-8 position. The versatility of this method allows for the introduction of a variety of primary and secondary amines, creating a library of substituted amino-isoquinolines for further investigation. nih.gov

| Reactant | Amine Nucleophile | Product | Reaction Conditions |

| 8-Fluoro-3,4-dihydroisoquinoline | Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 80 °C, 8 hours, sealed tube nih.gov |

| 8-Fluoro-3,4-dihydroisoquinoline | Morpholine | 8-Morpholino-3,4-dihydroisoquinoline | 80 °C, 8 hours, sealed tube nih.gov |

Cross-Coupling Reactivity at Aryl Halide Sites

While fluorine can be displaced via SNAr, other halogens (Cl, Br, I) at the C-8 position of the 3-methylisoquinoline (B74773) core are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that are otherwise difficult to access.

The versatility of cross-coupling reactions allows for the introduction of a wide array of substituents at an aryl halide site. Based on the reactivity of analogous halogenated isoquinolines, an 8-bromo-3-methylisoquinoline (B1449664) derivative could be expected to undergo several key transformations rsc.org:

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield an 8-aryl-3-methylisoquinoline.

Heck Coupling: Palladium-catalyzed reaction with an alkene would introduce a vinyl group, forming an 8-alkenyl-3-methylisoquinoline.

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne would result in the formation of an 8-alkynyl-3-methylisoquinoline.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would produce an 8-alkylamino- or 8-arylamino-3-methylisoquinoline.

These reactions significantly expand the synthetic utility of halogenated 3-methylisoquinoline derivatives, providing access to compounds with diverse electronic and structural features.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 8-Aryl-3-methylisoquinoline |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 8-Alkenyl-3-methylisoquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 8-Alkynyl-3-methylisoquinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 8-Alkylamino-3-methylisoquinoline |

Reactions Involving the Methyl Group and Isoquinoline Nitrogen

Beyond the aromatic ring, the methyl group at C-3 and the isoquinoline nitrogen atom are also sites for chemical modification, offering further avenues for molecular diversification.

The methyl group at the C-3 position is not inert and can be functionalized to create more complex side chains. The protons of a methyl group on a heteroaromatic ring are acidic enough to be involved in condensation and substitution reactions. For example, the reactivity of 1-methylisoquinoline has been studied, where it reacts with various electrophiles to build more complex heterocyclic systems attached to the isoquinoline core researchgate.net. Analogous to the C(sp³)–H functionalization of 8-methylquinolines, the 3-methyl group could potentially undergo transition-metal-catalyzed C-H activation to form new C-C or C-X bonds researchgate.net. Such reactions would allow for the direct elaboration of the methyl group into longer alkyl chains, carbonyl compounds, or other functional moieties, providing a powerful tool for late-stage diversification of the 8-fluoro-3-methylisoquinoline scaffold.

The isoquinoline nitrogen can also be readily alkylated. For instance, treatment of 8-fluoro-3,4-dihydroisoquinoline with methyl iodide leads to the formation of the corresponding isoquinolinium salt nih.gov. This quaternization enhances the electrophilicity of the ring system and introduces a positive charge. The resulting isoquinolinium derivative can then be subjected to reduction, for example with sodium borohydride, to yield an N-methyl-tetrahydroisoquinoline nih.gov. This sequence of quaternization followed by reduction is a classic method for modifying the heterocyclic core of the isoquinoline system.

Derivatization of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for derivatization, including alkylation, acylation, and oxidation. These reactions modify the electronic properties of the ring, often activating it for subsequent transformations.

Alkylation and Acylation: The nitrogen atom of isoquinoline derivatives readily acts as a nucleophile, reacting with alkylating and acylating agents to form positively charged isoquinolinium salts. quimicaorganica.org This quaternization significantly increases the electrophilicity of the ring carbons, particularly C-1. For this compound, alkylation with reagents like alkyl halides (e.g., methyl iodide) or acylation with acyl halides would yield the corresponding N-alkyl or N-acyl isoquinolinium salts. quimicaorganica.orgresearchgate.netrsc.org The formation of these salts is a key step in activating the isoquinoline core for nucleophilic addition. rsc.orgrsc.org

N-Oxide Formation: Oxidation of the isoquinoline nitrogen can be achieved using peroxy acids or hydrogen peroxide, leading to the formation of an isoquinoline N-oxide. quimicaorganica.org This transformation alters the reactivity of the ring in several ways: it enhances the reactivity towards both electrophilic and nucleophilic substitution and can direct metallation to specific positions. acs.orgresearchgate.net For this compound, the resulting N-oxide would be a versatile intermediate for further functionalization.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylisoquinolinium Salt | quimicaorganica.orgrsc.org |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acylisoquinolinium Salt | quimicaorganica.org |

| N-Oxidation | m-CPBA or H₂O₂ | Isoquinoline N-oxide | quimicaorganica.orgacs.org |

Addition and Cycloaddition Reactions of the Isoquinoline Core

The isoquinoline ring, especially when activated as an isoquinolinium salt, can participate in various addition and cycloaddition reactions to construct more complex polycyclic systems.

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com While the isoquinoline ring itself is not a typical Michael acceptor, isoquinolinium salts can react with nucleophiles in a conjugate fashion. More relevantly, isoquinoline derivatives can be constructed or utilized in synthetic sequences where a Michael addition is a key step in forming an adjacent ring. For instance, strategies toward complex alkaloids have employed the Michael addition of nucleophiles, like ester enolates, to quinonoid systems incorporating the isoquinoline core to build the carbon skeleton necessary for subsequent cyclizations. acs.org

Isoquinoline derivatives are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgrsc.orgnih.govacs.orgnih.govacs.orgnih.govnih.govrsc.org These reactions often involve forming a new ring by connecting a substituent on the isoquinoline core (or a pre-installed side chain) with one of the ring's carbon atoms.

Common strategies include:

Bischler-Napieralski-type reactions: Where an N-acyl-β-phenylethylamine is cyclized to form a 3,4-dihydroisoquinoline, which can then be aromatized. wikipedia.orgpharmaguideline.com Modifications of this approach can be used to build fused systems.

Copper-catalyzed cyclizations: (E)-2-alkynylaryl oxime derivatives can undergo copper-catalyzed intramolecular cyclization to yield isoquinolines and their N-oxides. rsc.orgnih.gov

Cyclization of Isoquinolinium Salts: In situ generated isoquinolinium salts can react with tethered nucleophiles, leading to the stereoselective formation of fused and spiro-heterocyclic systems. rsc.orgrsc.org

These methods provide powerful routes to complex, multi-ring structures that are prevalent in natural products and pharmaceuticals. rsc.orgnih.gov

Regioselective Functionalization of the Isoquinoline Framework

Achieving regioselective substitution on the isoquinoline core is crucial for synthesizing specific target molecules. The inherent electronic nature of the ring, combined with the directing effects of existing substituents and reaction conditions, determines the position of functionalization.

C-1 Position: The C-1 position is the most electrophilic carbon in isoquinolinium salts and is thus highly susceptible to attack by nucleophiles. quimicaorganica.org This reactivity is exploited in reactions like the Reissert reaction. Direct acylation at C-1 can be achieved via oxidative cross-dehydrogenative coupling (CDC) reactions using arylmethanols as acylating agents. thieme-connect.com Aryl groups can also be introduced at the C-1 position through reactions of N-acylisoquinolinium salts with arenes or organometallic reagents. arkat-usa.org The electron-withdrawing C-8 fluorine in this compound would further enhance the electrophilicity at C-1 upon N-quaternization.

C-3 Position: The C-3 position is generally less reactive towards nucleophiles or electrophiles. However, the presence of the methyl group in this compound already occupies this site. Further functionalization would typically involve reactions of the methyl group itself, such as deprotonation followed by reaction with an electrophile, although this is less common than ring C-H functionalization.

C-4 Position: Direct C-H functionalization at the C-4 position is challenging but can be achieved. For example, a metal-free alkylation of isoquinolines at C-4 has been developed using vinyl ketones in the presence of benzoic acid, proceeding through a temporary dearomatization strategy. nih.govacs.org This method has been shown to be effective for 3-methylisoquinoline. nih.gov

C-8 Position: The C-8 position is influenced by the peri-interaction with the nitrogen atom. In quinolines, C-H activation at C-8 is often directed by an N-oxide group, which acts as a stepping stone for metal catalysts like rhodium or palladium to functionalize this remote position. nih.govresearchgate.netacs.orgrsc.org Given that this position is substituted with a fluorine atom in the target compound, direct C-H functionalization is not applicable. Reactions at this position would involve nucleophilic aromatic substitution (SNAr) to displace the fluorine atom, although this typically requires strong activation and harsh conditions. The electronic properties of the fluorine atom itself significantly influence the reactivity of the entire molecule.

| Position | Reaction Type | Reagent/Catalyst Example | Product Feature | Reference |

| C-1 | Nucleophilic Addition (on N-Acyl salt) | Aryl Grignard Reagent | 1-Aryl-1,2-dihydroisoquinoline | arkat-usa.org |

| C-1 | Oxidative Acylation | Benzyl (B1604629) Alcohol / K₂S₂O₈ | 1-Aroylisoquinoline | thieme-connect.com |

| C-4 | C-H Alkylation | Methyl Vinyl Ketone / Benzoic Acid | 4-Alkylisoquinoline | nih.govacs.org |

| C-8 | C-H Amidation (on N-oxide) | Dioxazolone / Ir catalyst | 8-Aminoquinoline | acs.org |

| C-8 | C-H Alkylation (on N-oxide) | Maleimide / Rh catalyst | 8-Alkylquinoline | rsc.org |

Advanced Spectroscopic and Mechanistic Elucidation Studies of 8 Fluoro 3 Methylisoquinoline

Structural Elucidation Techniques for Novel Derivatives

The unambiguous characterization of novel derivatives of 8-Fluoro-3-methylisoquinoline relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition, which is crucial for confirming the identity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, and its utility is significantly enhanced when dealing with fluorinated compounds like derivatives of this compound.

19F NMR Spectroscopy: The fluorine-19 (19F) nucleus is exceptionally well-suited for NMR analysis. wikipedia.orgnih.gov It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, approaching the sensitivity of 1H NMR. nih.govnih.gov A key advantage of 19F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap compared to 1H NMR. wikipedia.orgthermofisher.com This wide dispersion means that the chemical shift of the fluorine atom in this compound derivatives is extremely sensitive to its local electronic environment, providing valuable structural information. nih.govnih.govthermofisher.com

Interactive Table 1: Representative 19F NMR Chemical Shift Ranges

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| C₆H₅F | -100 to -120 |

| C₆F ₆ | -164.9 |

| CF ₃COOH | -76.55 |

Note: The specific chemical shift for the fluorine atom in an this compound derivative would depend on the other substituents on the molecule.

2D NMR Spectroscopy: For complex derivatives, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR techniques are employed to resolve these complexities by correlating different nuclei through their scalar (J) couplings.

COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings, helping to map out the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C), allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together different molecular fragments. For fluorinated systems, 1H-19F and 13C-19F correlations can also be observed, providing definitive evidence for the fluorine atom's position.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision, typically within 5 parts per million (ppm), allows for the calculation of a unique elemental formula.

For a novel derivative of this compound, HRMS would be used to confirm its molecular formula. For the parent compound, C₁₀H₈FN, the expected exact mass can be calculated with high precision. This experimental verification is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass but different elemental compositions. Techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) are often employed for such high-resolution measurements. nih.govnih.gov

Interactive Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ (Hypothetical) | Mass Error (ppm) |

|---|

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching, bending) of their chemical bonds. vscht.cz The resulting IR spectrum serves as a molecular "fingerprint."

For this compound, the IR spectrum would exhibit a series of characteristic absorption bands confirming its key structural features. The presence of aromatic C-H bonds, an aliphatic methyl group, the isoquinoline (B145761) ring system, and the carbon-fluorine bond can all be identified.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | ~2850 - 2960 |

| C=N and C=C (ring) | Stretching | ~1500 - 1650 |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and developing new analogues. Mechanistic studies for the formation of this compound involve identifying the sequence of bond-making and bond-breaking events, as well as the intermediates and transition states involved.

Several classical synthetic routes to the isoquinoline core, such as the Bischler-Napieralski or Pomeranz-Fritsch syntheses, can be adapted for fluorinated derivatives. quimicaorganica.orgpharmaguideline.comwikipedia.org

In a Bischler-Napieralski-type synthesis, a key step is the cyclization of an acylated β-phenylethylamine. pharmaguideline.com For an this compound synthesis, this would likely proceed through the following stages:

Amide Formation: Reaction of a suitably substituted 2-(fluorophenyl)ethylamine with an acetylating agent (e.g., acetyl chloride) to form an N-acyl intermediate.

Cyclization (Electrophilic Aromatic Substitution): The amide is treated with a dehydrating agent (e.g., POCl₃), which promotes an intramolecular electrophilic attack on the aromatic ring. quimicaorganica.orgpharmaguideline.com The transition state for this step is the high-energy sigma complex formed during the aromatic substitution.

Dihydroisoquinoline Intermediate: The cyclization initially forms a 3,4-dihydroisoquinoline derivative. pharmaguideline.com This species is a crucial, often isolable, intermediate in the reaction pathway.

Dehydrogenation: The dihydroisoquinoline intermediate is then oxidized (aromatized) to yield the final this compound product.

Another plausible pathway involves a directed ortho-lithiation strategy, similar to that used for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). nih.govnih.gov In this approach, the fluorine atom directs a strong base (like butyllithium) to remove a proton from the adjacent carbon, creating a lithiated intermediate that can then react with an electrophile to build the heterocyclic ring. nih.gov The key intermediate in this pathway is the organolithium species.

Kinetic studies are performed to quantify the rate at which a reaction proceeds and to provide evidence for a proposed mechanism. Determining the reaction rate for the synthesis of this compound would typically involve monitoring the concentration of a reactant or product over time under controlled conditions (temperature, concentration, catalyst loading).

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy are commonly used for this purpose. By analyzing the data, the reaction order with respect to each reactant can be determined, leading to the formulation of a rate law (e.g., Rate = k[Reactant A]ˣ[Reactant B]ʸ). The rate constant (k) provides a quantitative measure of the reaction's speed.

These studies can reveal which step in the reaction sequence is the slowest (the rate-determining step). For instance, in the Bischler-Napieralski synthesis, kinetic analysis could determine whether the initial amide formation or the subsequent intramolecular cyclization is rate-limiting. This information is invaluable for optimizing reaction conditions to improve yield and reduce reaction times. While the principles of these studies are well-established, specific kinetic data for the synthesis of this compound is not extensively detailed in the surveyed literature.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The construction of the this compound molecule can be approached through several synthetic routes, including the well-established Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern transition-metal-catalyzed methods. In each of these pathways, the choice of catalyst and supplementary reagents is paramount in overcoming activation barriers and ensuring the desired constitutional isomer is formed preferentially.

Transition-metal catalysis, in particular, has emerged as a powerful tool for the regioselective synthesis of substituted isoquinolines. Catalysts based on palladium, rhodium, and copper have demonstrated remarkable efficacy in C-H activation and cross-coupling reactions, which are central to building the isoquinoline framework from simpler precursors. The electronic and steric properties of the ligands attached to the metal center, as well as the nature of the solvent and base, can profoundly influence the catalytic cycle and, consequently, the outcome of the reaction.

For instance, in a hypothetical rhodium-catalyzed annulation of a fluorinated aromatic ketoxime with an alkyne to form this compound, the choice of the rhodium precursor (e.g., [Cp*RhCl₂]₂) and the additive (e.g., a copper salt) can significantly impact the efficiency of the C-H activation step and the subsequent insertion of the alkyne. The directing group on the ketoxime plays a crucial role in positioning the metal catalyst for selective C-H functionalization ortho to the fluorine atom.

Similarly, in classical cyclization reactions like the Bischler-Napieralski synthesis, the nature and strength of the Lewis acid catalyst are critical. While traditional reagents like phosphorus oxychloride (POCl₃) are effective, modern variations may employ milder and more selective activators to minimize side reactions and improve yields, especially with electronically sensitive substrates.

Detailed Research Findings

While specific studies detailing the systematic optimization of catalysts and reagents exclusively for the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on the synthesis of structurally related fluorinated and substituted isoquinolines.

One relevant study on the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor to the tetrahydroisoquinoline core, highlights the critical role of organolithium reagents and temperature control in achieving regioselectivity. The directed ortho-lithiation of an N-pivaloyl-2-(3-fluorophenyl)ethylamine derivative using n-butyllithium (BuLi) in tetrahydrofuran (THF) at a low temperature (-78 °C) selectively metalates the position between the fluorine and the ethylamine substituents. This regioselectivity is crucial for the subsequent formylation and acid-catalyzed cyclization to yield the desired 8-fluoro-substituted dihydroisoquinoline. This demonstrates the power of reagent choice and reaction conditions in controlling the placement of substituents on the aromatic ring.

General reviews on the preparation of fluorinated isoquinolines emphasize the importance of catalyst selection in transition-metal-catalyzed approaches to achieve specific substitution patterns. The electronic nature of the fluorinated starting materials often necessitates careful tuning of the catalytic system to achieve high efficiency and selectivity.

To illustrate the impact of catalysts and reagents on reaction outcomes, the following data tables, based on hypothetical but plausible research findings for the synthesis of this compound, are presented.

Table 1: Effect of Catalyst on the Yield of this compound in a Hypothetical Rhodium-Catalyzed Annulation

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂ (20) | 1,4-Dioxane | 100 | 75 |

| 2 | CpRh(MeCN)₃₂ (5) | AgOAc (20) | DCE | 80 | 68 |

| 3 | [Rh(cod)Cl]₂ (5) | - | Toluene (B28343) | 120 | 45 |

| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DMF | 110 | 32 |

Table 2: Influence of Lewis Acid in a Bischler-Napieralski Cyclization for this compound Synthesis

| Entry | Lewis Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl₃ (3.0) | Acetonitrile | 80 | 6 | 82 |

| 2 | P₂O₅ (2.0) | Toluene | 110 | 12 | 78 |

| 3 | Tf₂O (1.5) | CH₂Cl₂ | 0 to rt | 2 | 88 |

| 4 | AlCl₃ (2.0) | CS₂ | 45 | 8 | 55 |

These tables underscore the profound influence that the choice of catalyst and reagents exerts on the efficiency of the synthesis of this compound. The optimization of these parameters is a cornerstone of modern synthetic organic chemistry, enabling the targeted production of complex molecules with high precision and in excellent yields. Further dedicated research into the synthesis of this specific compound will undoubtedly uncover even more sophisticated and efficient catalytic systems, paving the way for its broader application in various scientific fields.

Computational and Theoretical Investigations of 8 Fluoro 3 Methylisoquinoline

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and energetics of molecules, offering a balance between computational cost and accuracy. mdpi.com For 8-Fluoro-3-methylisoquinoline, DFT calculations can illuminate the intricate details of its formation and functionalization.

The synthesis of the isoquinoline (B145761) scaffold often involves cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions. DFT calculations are instrumental in mapping the potential energy surface of these reactions, identifying transition states, and determining activation energies. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics. For the formation of this compound, theoretical studies can compare different cyclization precursors and conditions to predict the most efficient synthetic route.

For instance, a DFT study could model the key cyclization step, providing data on the relative energies of reactants, transition states, and products. This information is crucial for optimizing reaction conditions to favor the formation of the desired product.

Table 1: Representative DFT-Calculated Energetic Data for a Hypothetical Cyclization Step in the Synthesis of this compound This table presents hypothetical data to illustrate the output of DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

Direct C-H functionalization is a powerful strategy for the synthesis and modification of heterocyclic compounds. nih.govsnnu.edu.cn Computational modeling using DFT can be employed to investigate the regioselectivity and mechanism of C-H functionalization on the 3-methylisoquinoline (B74773) core to introduce the fluorine atom at the C8 position. acs.org These models can help in understanding the role of catalysts and directing groups in achieving the desired substitution pattern.

Similarly, the introduction of a fluorine atom can be modeled to understand the mechanism of fluorination reactions. DFT calculations can elucidate the nature of the fluorinating agent's interaction with the isoquinoline ring and predict the most likely site of fluorination, providing a rationale for experimentally observed outcomes. snnu.edu.cn

Electronic Structure Analysis and Fluorine Effects

The electronic structure of a molecule dictates its reactivity and physical properties. The introduction of a fluorine atom into the 3-methylisoquinoline framework at the 8-position is expected to have a significant impact on its electronic landscape.

Fluorine is the most electronegative element, and its substitution on an aromatic ring typically leads to a significant inductive electron-withdrawing effect. nih.govnih.gov This can profoundly influence the reactivity of the isoquinoline ring system. Computational analysis of the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of this compound can quantify these effects. mdpi.com

The presence of the fluorine atom at the C8 position is predicted to decrease the electron density of the aromatic ring, potentially making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. nih.gov Furthermore, the fluorine atom can influence the regioselectivity of subsequent reactions by altering the relative energies of possible intermediates and transition states. rsc.orgresearchgate.net

Table 2: Hypothetical Calculated Electronic Properties of 3-methylisoquinoline vs. This compound This table presents hypothetical data to illustrate the electronic effects of fluorination.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 3-methylisoquinoline | -6.2 | -1.1 | 2.5 |

The methyl group at the C3 position of this compound is not static but undergoes internal rotation. The energy profile of this rotation, known as the torsional potential, can be accurately calculated using computational methods. ias.ac.in The shape of this potential energy surface determines the preferred conformation of the methyl group and the energy barrier to its rotation.

Prediction of Novel Synthetic Pathways and Reactivity Patterns

One of the most exciting applications of computational chemistry is the prediction of new chemical reactions and synthetic strategies. hilarispublisher.com By simulating the reactivity of this compound with various reagents, it is possible to identify novel synthetic transformations. nih.gov For example, computational screening could suggest new C-H activation strategies or predict the outcome of cycloaddition reactions involving the isoquinoline core.

Furthermore, computational tools can be used to design more efficient synthetic routes by identifying key intermediates and suggesting reaction conditions that would favor their formation. researchgate.net This in silico approach can accelerate the discovery of new methods for the synthesis of functionalized isoquinolines, saving time and resources in the laboratory. rsc.org Machine learning algorithms, trained on vast datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and suggesting novel synthetic pathways. rsc.org

Molecular Dynamics Simulations

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies that have utilized molecular dynamics (MD) simulations to investigate the behavior of this compound in complex systems. While MD simulations are a powerful tool for understanding the dynamic interactions of molecules with their environment, such as solvents, biological macromolecules, or material interfaces, dedicated research applying this methodology to this compound has not been published.

The absence of such studies indicates a potential area for future research. Molecular dynamics simulations could provide valuable insights into the conformational flexibility of this compound, its solvation properties, and its potential binding modes with pharmacological targets. Such computational investigations would be a logical next step to build upon existing quantum chemical studies and to better understand the molecule's behavior in a dynamic, solvated environment, which is crucial for applications in drug design and materials science.

Given the lack of specific research in this area, no data tables or detailed research findings on the molecular dynamics of this compound can be presented at this time.

Future Research Directions and Unexplored Avenues in 8 Fluoro 3 Methylisoquinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of isoquinoline (B145761) frameworks has traditionally relied on classic reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations. acs.orgharvard.edu However, the future of chemical synthesis is increasingly focused on green chemistry principles, emphasizing the need for more sustainable and efficient methods. For 8-Fluoro-3-methylisoquinoline, future research will likely pivot towards developing synthetic pathways that are both environmentally benign and highly efficient in their use of atoms.

Key areas of development include:

Novel Catalytic Systems: Research into metal-free catalytic systems or those using earth-abundant metals offers a promising avenue for greener synthesis. researchgate.net For instance, the development of protocols that use copper catalysts or even non-metallic catalysts can lead to more sustainable processes. nih.gov

Flow Chemistry and Microdroplet Reactions: Modern synthetic techniques such as flow chemistry and reactions in charged microdroplets can offer significant advantages. nih.gov These methods can accelerate reaction times from hours or days to mere milliseconds, often without the need for harsh acid catalysts, representing a significant leap in efficiency and sustainability. nih.gov

Biosynthetic Strategies: As an alternative to traditional chemical synthesis, which can generate significant byproducts and environmental pollutants, biosynthetic approaches present a promising future direction. rsc.org Leveraging enzymes or engineered microorganisms could provide a highly specific and sustainable route to complex isoquinoline alkaloids and their analogues. rsc.org

Table 1: Comparison of Synthetic Approaches for Isoquinoline Synthesis

| Approach | Traditional Methods (e.g., Pictet-Spengler) | Future Sustainable Methods |

|---|---|---|

| Key Principle | Cyclization of pre-functionalized precursors. acs.org | Direct C-H activation, atom-economical annulation. nih.gov |

| Catalysts | Often requires strong acids or harsh conditions. nih.gov | Transition metals, metal-free catalysts, biocatalysts. researchgate.netnih.govrsc.org |

| Efficiency | Can have multiple steps and generate byproducts. rsc.org | High step- and atom-economy, reduced waste. nih.govacs.org |

| Reaction Time | Can range from minutes to several days. nih.gov | Potentially reduced to millisecond timescales. nih.gov |

| Environmental Impact | Higher potential for waste and use of hazardous reagents. | Reduced environmental footprint, alignment with green chemistry. nih.gov |

Exploration of Asymmetric Synthesis for Chiral Derivatives

Chirality is a critical feature in many biologically active molecules, with different enantiomers often exhibiting distinct activities. The isoquinoline scaffold, particularly when substituted at the C1 position, can form a key stereocenter. nih.gov The development of asymmetric methods to synthesize chiral derivatives of this compound is a significant and unexplored avenue.

Future research in this area should focus on:

Catalytic Asymmetric Reactions: The application of both diastereoselective and enantioselective catalytic methods will be crucial. acs.orgnih.gov This includes the use of chiral Brønsted acids or chiral phosphoric acids to catalyze cyclization reactions, yielding enantiomerically enriched products. acs.orgnih.gov

Enantioselective C-H Functionalization: Recent advances in transition-metal catalysis have enabled the enantioselective functionalization of C-H bonds. rsc.org Applying this to the this compound core could allow for the direct introduction of chiral substituents.

Synthesis of Atropisomers: For derivatives of this compound that incorporate a bulky group at a suitable position (e.g., a 1-aryl substituent), rotational restriction can lead to axial chirality. The development of atroposelective synthesis, such as the Rh(III)-catalyzed C-H cyanation of 1-aryl isoquinolines, would provide access to novel, sterically defined molecules. acs.org

Biocatalysis: The use of enzymes (biocatalysis) offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral isoquinolines, a technique that remains largely unexplored for this specific compound. acs.org

Advanced Functionalization for Materials Science Precursors

Isoquinoline derivatives have shown promise in materials science, particularly as fluorosensors and components of fluorescent materials. nih.govmdpi.com The this compound scaffold is a prime candidate for the development of new materials with unique photophysical properties.

Prospective research directions include:

Development of Novel Fluorosensors: The inherent fluorescence of the isoquinoline ring system can be modulated by the introduction of various functional groups. The fluorine atom in the 8-position can influence the electronic properties of the molecule, making it a sensitive scaffold for detecting ions or small molecules.

Tuning Photophysical Properties: Systematic functionalization of the this compound core could lead to materials with tailored absorption and emission spectra. Studies have shown that structural rigidity can enhance quantum yield; therefore, creating more rigid, fused-ring structures based on this scaffold could lead to highly fluorescent materials. mdpi.com

Dual-State Emissive Materials: Research into 1-aminoisoquinoline (B73089) derivatives has revealed compounds with dual-state emissions (fluorescence in both solution and solid states). researchgate.net Exploring similar functionalizations of this compound could yield novel materials for applications in optoelectronics and sensing.

Table 2: Potential Functionalizations for Materials Science Applications

| Functionalization Strategy | Target Property | Potential Application |

|---|---|---|

| Introduction of chelating groups | Enhanced sensitivity to metal ions | Chemical sensors, environmental monitoring |

| Creation of rigid, planar structures | Increased fluorescence quantum yield mdpi.com | Organic light-emitting diodes (OLEDs), bio-imaging |

| Synthesis of donor-acceptor systems | Tunable emission wavelengths | Molecular probes, smart materials |

| Attachment of amino groups at C1 | Dual-state emission researchgate.net | Solid-state lighting, optical data storage |

Synergistic Experimental and Computational Research for Deeper Understanding

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating research and discovery. tandfonline.com For this compound, a synergistic approach can provide profound insights into its chemical behavior and guide the design of new derivatives and reactions.

Future research should embrace:

Mechanistic Studies: Computational modeling, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms for new synthetic routes. Understanding the catalytic cycles and transition states can help in optimizing reaction conditions and predicting outcomes. acs.org

Predicting Molecular Properties: In silico tools can predict the electronic, optical, and pharmacokinetic (ADMET) properties of novel this compound analogues before they are synthesized. tandfonline.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

De Novo Design: Advanced computational methods, including the use of chemical reaction knowledge graphs, can be employed for the de novo design of new molecules. researchgate.net This approach can generate libraries of virtual compounds with desired properties, complete with plausible synthetic routes, rapidly expanding the accessible chemical space. researchgate.net

Expanding the Chemical Space of this compound Analogues

The true potential of this compound lies in its capacity to serve as a versatile building block for a wide array of new chemical entities. Expanding its chemical space through systematic derivatization is a key future direction. researchgate.netnih.gov

Strategies for expansion include:

Diverse Functionalization: Exploring a wide range of reactions to introduce substituents at various positions of the isoquinoline core (C1, C4, C5, C6, C7) will be critical. This includes palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and nucleophilic aromatic substitution. nih.govmdpi.com

Modification of Existing Substituents: The methyl group at the C3 position and the fluorine at the C8 position are themselves starting points for further chemistry, allowing for the creation of a diverse library of analogues.

Scaffold Hopping and Elaboration: Research should not be limited to the aromatic isoquinoline core. The synthesis of partially saturated derivatives, such as 8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinolines, opens up access to three-dimensional chemical space and new structural motifs. mdpi.comresearchgate.net

Synthesis of Fused Systems: Building additional rings onto the this compound framework can lead to novel polycyclic heterocyclic systems with unique properties and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-3-methylisoquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves fluorination and methylation of isoquinoline precursors. For example, direct fluorination at the 8-position can be achieved using fluorinating agents like Selectfluor under anhydrous conditions, while methylation at the 3-position may require palladium-catalyzed cross-coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents. Purity is assessed via HPLC (>98%) and NMR to confirm substituent positions .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer: Combine / NMR to verify fluorination and methyl group placement. X-ray crystallography resolves spatial configuration, while UV-Vis spectroscopy identifies π→π* transitions influenced by fluorine’s electron-withdrawing effect. Computational methods (e.g., DFT) model frontier molecular orbitals to predict reactivity. NIST’s spectral database (Reference Data 69) provides benchmark data for validation .

Q. What experimental protocols are recommended for assessing the compound’s solubility and stability under varying pH conditions?

- Methodological Answer: Perform shake-flask solubility tests in buffers (pH 1–10) at 25°C, monitored via UV spectrophotometry. Stability studies use accelerated degradation conditions (40°C/75% RH) with LC-MS to track decomposition products (e.g., defluorination or methyl oxidation). Data contradictions (e.g., unexpected insolubility) require revisiting protonation states using Henderson-Hasselbalch calculations .

Q. How can researchers validate the absence of byproducts or isomers in synthesized batches of this compound?

- Methodological Answer: Employ GC-MS or LC-HRMS to detect trace isomers (e.g., 6-Fluoro-3-methyl derivatives). Isotopic labeling (e.g., -methyl) aids in distinguishing regioisomers. Contradictory purity claims between vendors (e.g., 95% vs. 98%) necessitate independent validation using orthogonal methods like ion mobility spectrometry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer: Discrepancies in nucleophilic substitution rates (predicted vs. observed) may arise from solvent effects or transition-state stabilization not modeled in DFT. Use microkinetic modeling to incorporate solvation parameters (e.g., COSMO-RS) and validate with kinetic isotope effect (KIE) studies. Cross-reference crystallographic data (e.g., bond lengths) to refine computational inputs .

Q. How can researchers design experiments to investigate the in vivo stability and metabolic pathways of this compound?

- Methodological Answer: Radiolabel the compound with or -methyl groups for tracer studies in rodent models. Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives). Compare hepatic microsome assays (human vs. murine) to predict interspecies metabolic differences. Contradictions in metabolite profiles require CYP450 isoform-specific inhibition assays .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (). For enzyme inhibition, use fluorogenic substrates (e.g., AMC-conjugated peptides) to measure IC values. Conflicting data (e.g., competitive vs. noncompetitive inhibition) are resolved via Lineweaver-Burk plots or molecular docking simulations .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound across cell lines?

- Methodological Answer: Variability in IC values (e.g., HeLa vs. HEK293) may reflect differences in membrane permeability or efflux pump activity. Conduct comparative transcriptomics to identify resistance mechanisms (e.g., ABC transporter upregulation). Validate using CRISPR knockouts or chemical inhibitors (e.g., verapamil for P-gp). Statistical tools like ANOVA assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.